N-(2-(Diethylamino)ethyl)-2-phenylbutyramide
Description
N-(2-(Diethylamino)ethyl)-2-phenylbutyramide is an amide derivative featuring a diethylaminoethyl side chain and a phenyl-substituted butyramide backbone. The diethylaminoethyl group enhances lipophilicity and membrane permeability, while the phenylbutyramide moiety may contribute to aromatic interactions with biological targets, such as enzymes or receptors .
Properties
CAS No. |
63224-29-3 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-phenylbutanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-15(14-10-8-7-9-11-14)16(19)17-12-13-18(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3,(H,17,19) |
InChI Key |
NDIIVXRJVKIBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-diethylaminoethyl)-2-phenylbutanamide typically involves the reaction of 2-phenylbutanoic acid with N-(2-diethylaminoethyl)amine. The reaction is carried out under anhydrous conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(2-diethylaminoethyl)-2-phenylbutanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-diethylaminoethyl)-2-phenylbutanamide can undergo oxidation reactions, particularly at the diethylaminoethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: N-(2-diethylaminoethyl)-2-phenylbutanamide can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Formation of N-(2-oxoethyl)-2-phenylbutanamide.
Reduction: Formation of N-(2-aminoethyl)-2-phenylbutanamide.
Substitution: Formation of substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-diethylaminoethyl)-2-phenylbutanamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Medicine: N-(2-diethylaminoethyl)-2-phenylbutanamide is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-diethylaminoethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, leading to modulation of their activity. The phenyl group may enhance the compound’s binding affinity to these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Features
The compound is compared to three analogs from the provided evidence:
Pharmacological and Physicochemical Properties
Bioavailability and Solubility: The diethylaminoethyl group in the target compound increases basicity (pKa ~8–9), enhancing solubility in acidic environments (e.g., gastric fluid). In contrast, 2-(ethylamino)-N,N-dimethylbutyramide lacks a strong basic group, resulting in lower aqueous solubility . The phosphonothiolate analog () exhibits high reactivity due to the phosphorus-sulfur bond, limiting its stability in biological systems .
The phosphonothiolate compound is associated with neurotoxicity via acetylcholinesterase inhibition, a mechanism absent in the phenylbutyramide derivatives .
Target Interactions: The phenyl group in N-(2-(Diethylamino)ethyl)-2-phenylbutyramide may facilitate π-π stacking with aromatic residues in enzyme active sites, a property absent in aliphatic analogs like 2-(ethylamino)-N,N-dimethylbutyramide .
Pharmaceutical Relevance
- The patent in highlights a structurally related compound (a pyrole carboxamide derivative) used as a kinase inhibitor. This suggests that the diethylaminoethyl group in the target compound could similarly enhance binding to kinase targets .
- In contrast, the phosphonothiolate analog () is associated with non-therapeutic applications, emphasizing the critical role of the amide backbone in drug design .
Biological Activity
N-(2-(Diethylamino)ethyl)-2-phenylbutyramide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
This compound features a diethylaminoethyl group attached to a phenylbutyramide backbone. The synthesis of this compound typically involves multi-step organic synthesis techniques, which may vary based on the desired yield and purity. Common methods include:
- Amidation : Reaction of diethylaminoethyl derivatives with phenylbutyric acid.
- Reflux Conditions : Utilization of solvents like ethanol or methanol under controlled temperatures to facilitate reaction completion.
The biological activity of this compound is primarily attributed to its interaction with various biological receptors. The diethylamino group enhances binding affinity due to its electron-donating properties, which may modulate receptor activity. The phenyl group is hypothesized to further enhance this binding, potentially leading to therapeutic applications.
Biological Activity and Therapeutic Potential
Preliminary studies suggest that this compound may serve as a lead compound for drug development targeting specific biological pathways. Key findings include:
- Receptor Binding Studies : Binding assays indicate that the compound interacts with various receptors, which could be pivotal for pharmacological effects.
- Modulation of Biological Pathways : The compound's ability to influence receptor activity suggests potential applications in treating conditions related to these pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| N-(2-(Diethylamino)ethyl)-2-phenylacetamide | Acetamide group instead of butanamide | Different pharmacological profiles |
| N-(2-(Diethylamino)ethyl)-2-phenylpropionamide | Propionamide backbone | Altered chain length influences activity |
| N-(2-(Diethylamino)ethyl)-3-phenylbutyramide | Phenyl group at position 3 | Distinct reactivity patterns |
This compound stands out due to its specific structural features, which confer unique reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
- Pharmacological Studies : Research has indicated that compounds similar to this compound exhibit varying degrees of efficacy in modulating neurotransmitter systems, suggesting that this compound may also have significant effects in this area.
- Toxicological Assessments : Limited studies have examined the toxicity profile of this compound, highlighting the need for further research into its safety and efficacy in clinical settings.
- Potential Applications : Ongoing investigations are exploring the use of this compound as a precursor for synthesizing pharmaceuticals aimed at treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
